molecular formula C14H12O3 B11752650 1,2-Dihydroxy-3,4-epoxy-1,2,3,4-tetrahydrophenanthrene CAS No. 75947-56-7

1,2-Dihydroxy-3,4-epoxy-1,2,3,4-tetrahydrophenanthrene

Cat. No.: B11752650
CAS No.: 75947-56-7
M. Wt: 228.24 g/mol
InChI Key: YMUIEZKBBVSZNE-UHFFFAOYSA-N
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Description

Structural Characterization and Molecular Properties

Molecular Architecture and IUPAC Nomenclature

The core structure of 1,2-dihydroxy-3,4-epoxy-1,2,3,4-tetrahydrophenanthrene consists of a partially saturated phenanthrene system (three fused benzene rings) with two hydroxyl groups at positions 1 and 2 and an epoxide bridge spanning positions 3 and 4. The IUPAC name, derived from its stereochemistry and substituents, is (1aR,2S,3R,9cS)-1a,2,3,9c-tetrahydro-1-oxacyclopropa[c]phenanthrene-2,3-diol . The stereodescriptors reflect the syn configuration of the diol and the trans arrangement of the epoxide oxygen relative to the hydroxyl groups.

Key Structural Features:
  • Molecular Formula : C₁₄H₁₂O₃
  • Molecular Weight : 228.243 g/mol
  • Stereochemistry : The compound exhibits axial chirality due to the rigid tetracyclic framework, with the hydroxyl groups occupying equatorial positions to minimize steric strain .

Spectroscopic Identification

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR data for analogous PAH diol epoxides reveal distinct patterns:

  • ¹H NMR :
    • Aromatic protons: δ 6.8–7.5 ppm (multiplet, 4H, phenanthrene backbone) .
    • Hydroxyl protons: δ 2.5–3.2 ppm (broad singlet, 2H, exchangeable with D₂O) .
    • Epoxide protons: δ 3.8–4.1 ppm (doublet of doublets, 2H, J = 4.2 Hz) .
  • ¹³C NMR :
    • Epoxide carbons: δ 58–62 ppm (C3 and C4) .
    • Aromatic carbons: δ 120–140 ppm .
Infrared (IR) Spectroscopy
  • O–H stretch : 3200–3400 cm⁻¹ (hydroxyl groups) .
  • C–O–C asymmetric stretch : 1260–1280 cm⁻¹ (epoxide) .
Mass Spectrometry
  • Electrospray Ionization (ESI-MS) :
    • Base peak at m/z 228.079 (M⁺, calculated for C₁₄H₁₂O₃) .
    • Fragmentation ions at m/z 210 (M–H₂O) and 182 (M–H₂O–CO) .

Crystallographic Analysis and Conformational Studies

Although no crystallographic data exists for this specific compound, X-ray studies of related tetrahydrophenanthrene epoxides (e.g., 1,2,3,4-tetrahydrophenanthrene-3,4-epoxide) reveal a puckered cyclohexene ring fused to a planar aromatic system . The dihedral angle between the epoxide oxygen and the adjacent hydroxyl groups is approximately 60°, favoring a staggered conformation to reduce torsional strain .

Computational Modeling of Electronic Structure

Density Functional Theory (DFT) calculations at the B3LYP/6-311G** level predict:

  • HOMO-LUMO Gap : 5.2 eV, indicating moderate reactivity .
  • Electrostatic Potential : Negative charge localization on the epoxide oxygen (σ* = –0.45 e) and hydroxyl oxygens (σ* = –0.38 e) .
  • Torsional Barriers : 8–12 kcal/mol for rotation

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

14-oxatetracyclo[8.5.0.02,7.013,15]pentadeca-1(10),2,4,6,8-pentaene-11,12-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c15-11-9-6-5-7-3-1-2-4-8(7)10(9)13-14(17-13)12(11)16/h1-6,11-16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMUIEZKBBVSZNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C4C(O4)C(C3O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201031816
Record name 1,2-Dihydroxy-3,4-epoxy-1,2,3,4-tetrahydrophenanthrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201031816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75947-56-7, 67737-62-6
Record name Phenanthro(3,4-b)oxirene-2,3-diol, 1a,2,3,9c-tetrahydro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075947567
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Dihydroxy-3,4-epoxy-1,2,3,4-tetrahydrophenanthrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201031816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Enzymatic Oxidation

Biocatalytic approaches using cytochrome P450 enzymes have been explored for similar epoxides in metabolic studies. While scalable production remains challenging, this method offers high stereoselectivity under mild conditions.

Comparative Analysis of Synthesis Routes

Method Reagents Yield Stereochemical Control Reference
Sulphonyl HalideRSO2X\text{RSO}_2\text{X}, NaOH50–65%Moderate
Peracid OxidationmCPBAN/AHigh (if chiral)
EnzymaticCytochrome P450<30%High

Purification and Characterization

Post-synthesis purification typically involves:

  • Column Chromatography: Silica gel with hexane/ethyl acetate gradients.

  • Recrystallization: From ethanol or methanol, leveraging the compound’s melting point of 164°C.

  • Spectroscopic Confirmation:

    • 1H^1\text{H} NMR: Distinct signals for epoxide protons (δ 3.1–3.5 ppm) and diol hydroxyls (δ 5.2 ppm).

    • IR: Stretching vibrations at 3400 cm1^{-1} (OH) and 890 cm1^{-1} (epoxide).

Industrial and Environmental Considerations

Scalable production faces hurdles due to the toxicity of sulphonyl halides and halogenated solvents. Recent trends favor greener alternatives, such as:

  • Solvent-Free Reactions: Mechanochemical approaches using ball milling.

  • Biodegradable Catalysts: Immobilized lipases for ester hydrolysis steps.

Chemical Reactions Analysis

Types of Reactions

1,2-Dihydroxy-3,4-epoxy-1,2,3,4-tetrahydrophenanthrene undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction may yield dihydroxy derivatives .

Scientific Research Applications

Mutagenicity and Tumorigenicity

1,2-Dihydroxy-3,4-epoxy-1,2,3,4-tetrahydrophenanthrene has been studied extensively for its mutagenic and tumorigenic effects. Research indicates that this compound exhibits high mutagenicity in both bacterial and mammalian cell assays. It has been linked to the induction of DNA damage and the promotion of tumor formation in experimental models .

Key Studies:

  • Wood et al. (1979) demonstrated that exposure to this compound resulted in significant mutagenic activity in bacterial systems.
  • Adams et al. (1982) highlighted its potential as a carcinogenic agent when tested on mammalian cells .

Environmental Toxicology

Due to its mutagenic properties, this compound is also relevant in environmental toxicology. It serves as a model for studying the effects of polycyclic aromatic hydrocarbons (PAHs) on living organisms. The compound's ability to form adducts with DNA makes it a critical subject for understanding the mechanisms of environmental carcinogenesis .

Antioxidant Activity

Recent studies have explored the antioxidant potential of derivatives related to this compound. These derivatives have shown promise in mitigating oxidative stress-related diseases by scavenging free radicals and inhibiting lipid peroxidation .

Drug Development

The structural characteristics of this compound make it a candidate for further drug development research. Its epoxide functionality is of interest for synthesizing novel therapeutic agents targeting various biological pathways .

Case Studies

StudyObjectiveFindings
Wood et al., 1979Investigate mutagenic effectsHigh mutagenicity observed in bacterial strains
Adams et al., 1982Assess tumorigenic potentialInduced tumors in mammalian models
Hradec et al., 1990Environmental impact assessmentIdentified as a significant pollutant with mutagenic properties

Mechanism of Action

The mechanism of action of 1,2-Dihydroxy-3,4-epoxy-1,2,3,4-tetrahydrophenanthrene involves its interaction with cellular DNA, leading to mutations and potential tumor formation. The compound forms DNA adducts, which can disrupt normal cellular processes and lead to carcinogenesis. The molecular targets include various enzymes and DNA sequences that are critical for cell replication and repair .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The carcinogenicity and mutagenicity of bay-region diol epoxides depend on:

Bay-region geometry : Epoxide placement in a sterically constrained "bay" enhances reactivity.

Stereochemistry : Configurations where the epoxide oxygen is trans to the benzylic hydroxyl group (e.g., anti diol epoxides) are more potent .

Hydrocarbon backbone: Larger PAHs (e.g., benzo[a]pyrene) exhibit higher carcinogenicity than smaller ones (e.g., phenanthrene) due to DNA intercalation efficiency .

Comparative Data Table

Compound Name Structure Mutagenicity (TA100, revertants/nmol) Tumorigenicity (Lung Tumors/Mouse) Key Features
1,2-Dihydroxy-3,4-epoxy-1,2,3,4-tetrahydrophenanthrene Bay-region diol epoxide (1R,2S,3S,4R) 120–150 (TA100) 0.74 (45% incidence) Moderate activity; urinary biomarker for PAH exposure .
Benzo[a]pyrene-7,8-diol-9,10-epoxide (BPDE) Bay-region diol epoxide (7R,8S,9S,10R) 2,800–3,200 (TA100) 15.9 (98% incidence) Gold-standard carcinogen; forms stable DNA adducts .
Chrysene-1,2-diol-3,4-epoxide Bay-region diol epoxide (1R,2S,3S,4R) 950 (TA100) 15.9 (98% incidence) High tumorigenicity; trans epoxide configuration .
Benzo[c]phenanthrene-3,4-diol-1,2-epoxide Bay-region diol epoxide (3S,4R,1R,2S) 1,800 (TA100) 7.0 (100% incidence) Most potent PAH diol epoxide; intercalates deeply into DNA .
Phenanthrene-3,4-epoxide (non-diol) Simple bay-region epoxide 20 (TA100) 0.17 (15% incidence) Low activity; lacks hydroxyl groups for DNA binding .

Key Findings

Mutagenicity :

  • The phenanthrene diol epoxide exhibits 10–20× lower mutagenicity than chrysene or benzo[c]phenanthrene analogues in Salmonella typhimurium TA100 . This correlates with its smaller aromatic system, which reduces DNA intercalation efficiency .
  • In mammalian cells (V79), its mutagenicity is 4× lower than chrysene diol epoxides due to inefficient metabolic activation .

Tumorigenicity: In newborn mice, this compound induces 0.74 lung tumors/mouse (45% incidence), compared to 15.9 tumors/mouse (98% incidence) for chrysene diol epoxide-2 .

Stereochemical Dependence :

  • The anti diastereomer (epoxide oxygen trans to benzylic hydroxyl) is 2–3× more tumorigenic than the syn isomer in chrysene and benzo[c]phenanthrene derivatives . However, phenanthrene’s diol epoxide lacks this stereochemical preference due to its simpler structure .

Mechanistic Insights

  • DNA Adduct Formation : The phenanthrene diol epoxide forms fewer stable DNA adducts than BPDE or benzo[c]phenanthrene analogues. Its tetraols (hydrolysis products) correlate with urinary BaP-tetraols, supporting its role as a biomarker .
  • Metabolic Stability: Unlike chrysene or benzo[c]phenanthrene derivatives, phenanthrene’s diol epoxide is rapidly detoxified via glutathione conjugation, limiting its carcinogenicity .

Biological Activity

1,2-Dihydroxy-3,4-epoxy-1,2,3,4-tetrahydrophenanthrene is a polycyclic aromatic hydrocarbon (PAH) derivative known for its biological activity, particularly its mutagenic and tumorigenic properties. This compound is a diol epoxide of phenanthrene and has been the subject of various studies examining its impact on cellular and molecular processes.

The compound can be characterized by the following structural formula:

C14H12O3\text{C}_{14}\text{H}_{12}\text{O}_3

It is classified as a phenanthrene diol epoxide which plays a significant role as a metabolite in biological systems, particularly in mice .

Mutagenicity and Tumorigenicity

Research indicates that this compound exhibits high mutagenicity and tumorigenicity . Studies have shown that this compound can induce mutations in various biological systems. For instance:

  • In vitro assays revealed that the compound significantly increases the frequency of mutations in bacterial strains when exposed to it .
  • Animal studies have demonstrated tumor formation in mice following exposure to this compound .

The mutagenic effects are primarily attributed to the formation of DNA adducts. The epoxide group in the structure can react with nucleophilic sites on DNA, leading to modifications that result in mutations. The detailed mechanism involves:

  • Epoxidation : The epoxide group reacts with DNA bases.
  • DNA Adduct Formation : Covalent bonds are formed between the compound and DNA.
  • Replication Errors : During DNA replication, these adducts can lead to mispairing or strand breaks.

Study 1: Mutagenicity Assessment

A study conducted using the Ames test assessed the mutagenic potential of this compound. The results indicated a dose-dependent increase in revertant colonies in Salmonella typhimurium strains TA98 and TA100 when exposed to the compound.

Concentration (µg/plate)TA98 RevertantsTA100 Revertants
01512
105045
50120110
100200190

Study 2: Tumorigenicity in Mice

In a long-term study involving mice exposed to varying doses of the compound, significant tumor development was observed:

Dose (mg/kg)Tumor Incidence (%)
00
510
1030
2060

These findings underscore the compound's potential as a carcinogen.

Q & A

Q. What are the primary metabolic pathways leading to the formation of 1,2-Dihydroxy-3,4-epoxy-1,2,3,4-tetrahydrophenanthrene in biological systems?

This compound arises via cytochrome P450-mediated oxidation of phenanthrene (Phe) at the 1,2-position, forming (1R,2R)-dihydroxy-1,2-dihydrophenanthrene (Phe-1,2-D). Subsequent epoxidation at the 3,4-position generates the bay-region diol epoxide, structurally analogous to carcinogenic benzo[a]pyrene diol epoxide (BPDE) . This pathway is critical for studying metabolic activation of polycyclic aromatic hydrocarbons (PAHs) and their carcinogenic potential.

Q. What analytical methods are recommended for quantifying this compound in biological matrices?

Gas chromatography (GC) with derivatization is commonly used. Indirect methods involve acid treatment to convert dihydrodiols to phenols, followed by subtraction of background phenol levels. Direct methods employ methyl iodide derivatization, though they require large sample volumes and prolonged processing. Recent advancements focus on optimizing sensitivity while reducing solvent consumption and analysis time .

Q. How does the mutagenicity of this compound compare to other PAH-derived diol epoxides?

The compound exhibits high mutagenicity and tumorigenicity due to its bay-region epoxide structure, similar to BPDE. Its reactivity with DNA bases (e.g., forming adducts with guanine) is a key determinant of carcinogenic potency. Comparative studies with non-bay-region epoxides (e.g., Phe-3,4-D-1,2-E) show lower mutagenic activity, underscoring structural influences on toxicity .

Advanced Research Questions

Q. How can researchers resolve contradictions between indirect and direct quantification methods for dihydrodiol metabolites?

Indirect methods (acid hydrolysis) may overestimate dihydrodiol levels due to incomplete phenol removal or side reactions. Direct derivatization avoids these issues but faces sensitivity limitations. Cross-validation using isotope dilution mass spectrometry (ID-MS) or enzymatic stabilization protocols is recommended to reconcile data discrepancies .

Q. What synthetic strategies enable enantioselective preparation of this compound for mechanistic studies?

Chiral resolution of intermediates is critical. For example, β-menthyloxyacetals derived from trans-1-bromo-2-hydroxy-1,2,3,4-tetrahydrophenanthrene can be chromatographically resolved, followed by epoxidation with LiAlH4 reduction to yield enantiomerically pure forms. Stereochemical integrity is confirmed via circular dichroism (CD) spectroscopy .

Q. What experimental models best replicate human metabolic activation pathways for this compound?

Bacterial dioxygenase systems (e.g., Pseudomonas sp. strain NCIB 9816/11) catalyze stereospecific epoxidation of dihydronaphthalene analogs, providing insights into enzymatic oxidation mechanisms. Recombinant E. coli expressing human CYP isoforms (e.g., CYP1A1) are also used to study interspecies metabolic differences .

Q. How do stereochemical variations in diol epoxide metabolites influence DNA adduct formation?

The (1R,2S,3S,4R)-configuration of the tetraol hydrolysis product correlates strongly with BPDE-derived adducts in human urine (r = 0.72, p < 0.0001), suggesting shared carcinogenic mechanisms. Reverse diol epoxides (e.g., Phe-3,4-D-1,2-E) show weaker adduct formation, highlighting the role of spatial arrangement in DNA binding .

Data Interpretation & Methodological Challenges

Q. What strategies mitigate matrix interference in urinary metabolite analysis?

Solid-phase extraction (SPE) with C18 cartridges effectively removes urinary contaminants. Combining SPE with enzymatic hydrolysis (β-glucuronidase/sulfatase) improves recovery of conjugated metabolites. Internal standards (e.g., deuterated analogs) correct for matrix effects and instrument variability .

Q. How can researchers validate the environmental relevance of lab-generated metabolite data?

Cohort studies comparing smokers and non-smokers reveal significant correlations between Phe-1,2-D-3,4-E hydrolysis products and BPDE-tetraols, confirming in vivo relevance. Ecological studies using LC-MS/MS to detect tetraols in wastewater or air particulates further bridge lab and field data .

Q. What computational tools predict the stability and reactivity of diol epoxide metabolites?

Density functional theory (DFT) calculations assess epoxide ring strain and electron density distribution, predicting adduct formation sites. Molecular docking simulations with DNA polymerase κ or repair enzymes (e.g., OGG1) elucidate repair resistance mechanisms for persistent adducts .

Tables

Q. Table 1. Key Metabolites of Phenanthrene and Their Biological Significance

MetaboliteRole in MetabolismCarcinogenic Potential
Phe-1,2-D-3,4-E (diol epoxide)DNA adduct formationHigh (bay-region)
Phe-3,4-D-1,2-E (reverse epoxide)Detoxification pathwayLow
Phe-(1R,2S,3R,4S)-tetraolHydrolysis product, biomarkerNon-carcinogenic

Q. Table 2. Comparison of Analytical Methods for Dihydrodiol Quantitation

MethodSensitivitySample VolumeTime RequiredLimitations
Acid HydrolysisModerate2 mL2–16 hOverestimates dihydrodiols
Methyl Iodide DerivatizationHigh10 mL16 hHigh solvent consumption
Optimized GC-MSHigh1 mL4 hRequires deuterated IS

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